N-(2-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethoxyphenyl group attached to a tetrahydroacridinecarboxamide core, which imparts specific chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as palladium or platinum, and specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the gain of electrons or the removal of oxygen, commonly using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .
Scientific Research Applications
N-(2-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one
- N-(2-ethoxyphenyl)-N’-(2-ethylphenyl)oxamide
- N-(2-ethoxyphenyl)-2-(hydroxyimino)acetamide
Uniqueness
N-(2-ethoxyphenyl)-1,2,3,4-tetrahydro-9-acridinecarboxamide stands out due to its unique structural features, which confer specific chemical and biological properties.
Properties
CAS No. |
853317-83-6 |
---|---|
Molecular Formula |
C22H22N2O2 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C22H22N2O2/c1-2-26-20-14-8-7-13-19(20)24-22(25)21-15-9-3-5-11-17(15)23-18-12-6-4-10-16(18)21/h3,5,7-9,11,13-14H,2,4,6,10,12H2,1H3,(H,24,25) |
InChI Key |
JWZCVBGUPHLMEO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.